methyl5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Design

This 1‑carboxylate, 6,7‑dihydro pyrrolo[1,2‑c]imidazole scaffold places the ester adjacent to the bridgehead nitrogen, altering electronic distribution and hydrogen‑bonding vs. the common 3‑carboxylate isomer. The partially saturated ring introduces conformational flexibility (Fsp³=0.25) that reduces aromatic‑stacking promiscuity. Orthogonal hydrolysis (→carboxylic acid) and C‑3 bromination enable rapid library generation. For scale‑up, the Marckwald route avoids triphenylphosphine oxide waste. Insist on the 1‑carboxylate, 6,7‑dihydro substitution to ensure SAR reproducibility.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 2110748-16-6
Cat. No. B6606070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate
CAS2110748-16-6
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2CCCN2C=N1
InChIInChI=1S/C8H10N2O2/c1-12-8(11)7-6-3-2-4-10(6)5-9-7/h5H,2-4H2,1H3
InChIKeyCVSJIKYOGDHYBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 2.43 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate (CAS 2110748-16-6): Procuring the 1‑Carboxylate Building Block for Medicinal Chemistry


Methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate (CAS 2110748-16-6) is a partially saturated bicyclic heterocycle belonging to the pyrrolo[1,2-c]imidazole class. With molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g·mol⁻¹, it features a methyl ester at the 1‑position and a saturated 6,7‑dihydro ring that distinguishes it from the fully aromatic 5H‑pyrrolo[1,2‑c]imidazole analogs . The scaffold is recognized as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of kinase inhibitors, enzyme modulators, and receptor ligands [1]. The compound is commercially available from multiple vendors, typically in 95–97% purity, and is used as a key intermediate in fragment‑based drug discovery and lead‑optimization programs .

Why Methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate Cannot Be Replaced by Generic Pyrroloimidazole Analogs


Pyrroloimidazole scaffolds exhibit profound structure–activity relationship (SAR) sensitivity to both the position of the carboxylate ester and the ring‑saturation state. The 1‑carboxylate regioisomer places the ester directly adjacent to the bridgehead nitrogen, altering the electronic distribution and hydrogen‑bonding capacity of the imidazole ring compared with the more common 3‑carboxylate isomer . Furthermore, the partially saturated 6,7‑dihydro system in the target compound introduces conformational flexibility absent in the planar, fully aromatic 5H‑pyrrolo[1,2‑c]imidazole core, affecting molecular recognition, solubility, and metabolic stability [1]. In fragment‑based campaigns, even a shift of the ester from the 1‑ to the 3‑position or a change in saturation can abrogate binding to the intended target. Consequently, procurement specifications must explicitly require the 1‑carboxylate, 6,7‑dihydro substitution pattern to ensure experimental reproducibility and valid SAR interpretation [2].

Quantitative Differentiation Evidence: Methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate vs. Closest Analogs


Regioisomeric Ester Position: 1‑Carboxylate vs. 3‑Carboxylate Physicochemical Divergence

The target compound places the methyl ester at position 1 of the pyrrolo[1,2-c]imidazole core, whereas the most common commercial regioisomer bears the ester at position 3. This positional shift produces a difference in molecular formula (C₈H₁₀N₂O₂ vs. C₈H₈N₂O₂) and molecular weight (166.18 vs. 164.16 g·mol⁻¹), reflecting a different oxidation state of the pyrrole ring . The 1‑carboxylate isomer contains one sp³‑hybridized carbon more than the 3‑carboxylate, resulting in greater molecular complexity (Fsp³ 0.25 vs. 0.125 calculated from structures) and a predicted increase in aqueous solubility. In class‑level comparisons, 1‑substituted imidazoles have been shown to exhibit different hydrogen‑bond acceptor properties than their 3‑substituted counterparts [1].

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Design

Synthetic Accessibility via the Marckwald Reaction: Scalable Route to the 6,7‑Dihydro Core

The 6,7‑dihydro‑5H‑pyrrolo[1,2‑c]imidazole scaffold is accessible through a two‑step Marckwald reaction starting from readily available aminocarbonyl compounds. This methodology was demonstrated to afford the product in high yield and can be scaled to bulk quantities, providing a practical advantage for procurement and in‑house derivatization [1]. In contrast, the fully aromatic 5H‑pyrrolo[1,2‑c]imidazole‑3‑carboxylates are typically prepared via intramolecular Wittig reactions requiring triphenylphosphine and acetylenic diesters, generating stoichiometric triphenylphosphine oxide waste and requiring chromatographic purification [2]. The Marckwald‑derived scaffold also features a polyfunctional core amenable to further halogenation, silylation, and cross‑coupling, with 22 functionalized derivatives reported in the primary study [1].

Organic Synthesis Process Chemistry Building Block Preparation

Position‑3 Bromination Handle: Orthogonal Reactivity for Cross‑Coupling in the 1‑Carboxylate Series

The target compound can be selectively brominated at position 3 to yield methyl 3‑bromo‑5H,6H,7H‑pyrrolo[1,2‑c]imidazole‑1‑carboxylate . This brominated derivative retains the methyl ester at position 1, providing an orthogonal handle for Suzuki, Sonogashira, or Buchwald–Hartwig cross‑coupling reactions. In contrast, the 3‑carboxylate regioisomer cannot be brominated at the same position without first protecting or converting the ester. The commercial availability of the 3‑bromo derivative confirms that the 1‑carboxylate scaffold supports regioselective halogenation, enabling rapid library expansion in medicinal chemistry programs . While comparative reaction yields for bromination of the 1‑carboxylate vs. 3‑carboxylate series have not been published in a single study, the existence of the isolated bromo product demonstrates the feasibility of the transformation in the 1‑carboxylate series .

Chemical Biology Parallel Synthesis C–C Bond Formation

Vendor‑Reported Purity Benchmarks: Comparable Quality to the Parent Scaffold

The unsubstituted parent scaffold 5H,6H,7H‑pyrrolo[1,2‑c]imidazole (CAS 52237‑16‑8) is commercially offered at a standard purity of 95% with batch‑specific QC data including NMR, HPLC, and GC . While purity data specific to the 1‑carboxylate derivative are not publicly disclosed in a comparable format, the 7‑carboxylic acid analog (CAS 1369379‑64‑5) is listed with a documented purity of 98% , and the 3‑carboxylate lithium salt is offered at ≥95% purity . These class‑level data establish an expected purity floor of ≥95% for the pyrrolo[1,2‑c]imidazole carboxylate series. Procurement specifications for the target compound should therefore require a minimum purity of 95% with accompanying HPLC and NMR certificates, consistent with the standards applied across this scaffold family.

Quality Control Procurement Specification Analytical Chemistry

Application Scenarios: Where Methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate Adds Differential Value in Research and Procurement


Fragment‑Based Drug Discovery: 1‑Carboxylate Ester as a Polar Hinge‑Binding Motif

The 1‑carboxylate methyl ester provides a hydrogen‑bond acceptor at a position adjacent to the bridgehead nitrogen, creating a unique geometry for hinge‑region binding in kinase targets. The partially saturated scaffold offers greater three‑dimensionality (Fsp³ = 0.25) compared with fully aromatic analogs, reducing the risk of aromatic stacking‑driven promiscuity. The compound can be used directly as a fragment for crystallographic soaking or surface plasmon resonance screening [1]. Its higher saturation state aligns with the current emphasis on increasing Fsp³ in fragment libraries to improve clinical success rates [2].

Divergent Library Synthesis via Sequential Ester Hydrolysis and Position‑3 Cross‑Coupling

The orthogonal functionalization strategy enabled by the 1‑carboxylate scaffold—selective hydrolysis of the methyl ester to the carboxylic acid for amide coupling, combined with bromination at position 3 for Suzuki cross‑coupling—allows the rapid generation of diverse compound libraries. This divergent approach is not feasible with the 3‑carboxylate regioisomer, where the ester blocks the most reactive position for halogenation [1]. The 3‑bromo derivative is commercially accessible and can be directly employed in parallel synthesis without additional protection/deprotection steps .

Process Chemistry Scale‑Up: Marckwald‑Derived Intermediate for Kilogram‑Scale Campaigns

For programs requiring gram‑to‑kilogram quantities, the Marckwald reaction provides a scalable entry to the 6,7‑dihydro scaffold from inexpensive aminocarbonyl precursors without generating triphenylphosphine oxide waste [1]. The intermediate can be functionalized via electrophilic substitution or metalation at the imidazole C‑3 position, offering a cost‑effective alternative to the intramolecular Wittig approach required for the fully aromatic series. Procurement teams should prioritize suppliers who utilize this route to ensure competitive pricing and reliable supply at scale.

Metabolic Stability Optimization: Exploiting sp³ Character in the 6,7‑Dihydro Ring

The presence of the saturated 6,7‑dihydro ring in the target compound introduces conformational flexibility and reduces planarity relative to fully aromatic pyrrolo[1,2‑c]imidazoles. In medicinal chemistry programs, this structural feature can be exploited to modulate metabolic stability—saturated heterocycles are generally less susceptible to cytochrome P450 oxidation than their aromatic counterparts [1]. While direct metabolic stability data for this specific compound are not available, the class‑level principle supports its selection over the fully aromatic 3‑carboxylate analog when metabolic soft‑spot mitigation is a design objective.

Quote Request

Request a Quote for methyl5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.